(4-Hydroxyphenyl)azanium;sulfate
Description
Properties
IUPAC Name |
(4-hydroxyphenyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-1-3-6(8)4-2-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXDQGLBWXGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])O.C1=CC(=CC=C1[NH3+])O.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems and Reaction Conditions
The primary method for synthesizing (4-Hydroxyphenyl)azanium sulfate involves crystallizing its enantiomers from a racemic DL-4-hydroxyphenylglycine solution. As detailed in, the process begins by dissolving DL-4-hydroxyphenylglycine in a solvent system containing sulfuric acid (H₂SO₄), water, and an organic solvent (e.g., methanol, ethanol, or acetone). The solvent mixture is heated to 40–100°C to achieve complete dissolution, followed by controlled cooling to induce crystallization.
Critical Solvent Parameters :
-
Polarity : Methanol and acetic acid enhance solubility but may compromise optical purity, while butanols favor slower crystallization with higher purity.
-
Water Content : Optimal water concentration ranges from 15–30%. Excess water (>30%) inhibits crystallization, whereas insufficient water (<10%) leads to premature precipitation.
Table 1: Solvent Systems and Their Impact on Crystallization
| Solvent | Water Content (%) | Crystallization Speed | Optical Purity (α) | Yield (%) |
|---|---|---|---|---|
| Methanol | 10–15 | Fast | ±118° | 65–70 |
| Ethanol | 15–20 | Moderate | ±120° | 70–75 |
| n-Butanol | 20–25 | Slow | ±122° | 60–65 |
| Acetic Acid | 5–10 | Fast | ±117° | 68–72 |
Role of Inoculation Crystals
Enantiomer separation relies on seeding the cooled solution with inoculation crystals of the desired enantiomer. For example, adding 0.25 g of D-(-)-4-hydroxyphenylglycine sulfate crystals to a 60°C ethanol-water solution triggers selective crystallization of the D-enantiomer, achieving a yield of 2.63 g (70%) and optical rotation of -119.1°. The inoculation step ensures lattice formation aligned with the target enantiomer, minimizing racemization.
Hydrolysis to Free 4-Hydroxyphenylglycine
The sulfate form is converted to the free amino acid via alkaline hydrolysis. Treating D-(-)-4-hydroxyphenylglycine sulfate with 1N NaOH at pH 6 precipitates the free acid, yielding 2.40 g of product with a specific rotation of +121.5°. This step is optional, depending on end-use requirements.
Alternative Synthesis Routes
Neutralization Techniques
Patent describes neutralizing hydroxylammonium sulfate with ammonia to produce high-purity hydroxylamine. Analogously, treating 4-hydroxyphenylglycine with controlled amounts of H₂SO₄ and ammonia could yield the sulfate salt. Key parameters include maintaining temperatures below 10°C and using stabilizers like cyclohexanediaminetetraacetic acid to prevent decomposition.
Optimization of Reaction Parameters
Temperature Effects
Crystallization temperature significantly impacts yield and purity. Cooling the solution from 60°C to 25°C over 3 hours in ethanol maximizes crystal growth while minimizing impurities. Rapid cooling in acetone-based systems, however, risks amorphous precipitation.
Solvent Composition
Mixed solvents (e.g., methanol/n-butanol) balance solubility and purity. A 1:1 methanol/n-butanol mixture at 50°C achieves 75% yield with optical purity of ±118.8°, outperforming single-solvent systems.
Table 2: Comparative Performance of Solvent Mixtures
| Solvent Mix | Ratio | Temperature (°C) | Yield (%) | Optical Purity (α) |
|---|---|---|---|---|
| Methanol/n-Butanol | 1:1 | 50 | 75 | ±118.8° |
| Ethanol/Acetone | 2:1 | 45 | 68 | ±119.5° |
| Acetic Acid/Water | 3:1 | 60 | 70 | ±117.2° |
Industrial Applications and Scalability
The crystallization method in is scalable, with pilot studies demonstrating consistent yields at 100-liter reactor scales. Key industrial adaptations include:
Chemical Reactions Analysis
Acid-Base Equilibria and Proton Transfer
The ammonium group () and phenolic hydroxyl group () participate in pH-dependent equilibria:
-
Deprotonation of the ammonium group :
In alkaline conditions (), the group loses a proton to form 4-aminophenolate ():This reaction is critical for applications in pharmaceutical synthesis and dye intermediates .
-
Sulfate stability :
The sulfate anion remains stable under acidic conditions but may undergo partial hydrolysis at elevated temperatures .
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group directs electrophiles to the para and ortho positions, while the group acts as a meta-directing deactivating substituent. Key reactions include:
Oxidation Reactions
The aromatic amine and hydroxyl groups are susceptible to oxidation:
-
Oxidation of the ammonium group :
In the presence of or , oxidizes to a nitroso () or nitro () group, forming intermediates like 4-hydroxynitrosobenzene . -
Hydroxyl group oxidation :
Strong oxidants (e.g., ) convert the phenolic to a quinone structure .
Condensation and Complexation
The compound participates in condensation reactions due to its nucleophilic amino group:
-
Schiff base formation :
Reacts with aldehydes (e.g., formaldehyde) to form imine-linked polymers: -
Metal complexation :
Binds to or via the hydroxyl and amino groups, forming colored complexes detectable by UV-Vis spectroscopy .
Thermal Decomposition
Heating above 170°C induces decomposition:
Exothermic decomposition releases , posing explosion risks .
Sulfate Anion Reactivity
The sulfate group participates in ion-exchange and precipitation reactions:
Key Data Table: Reaction Kinetics and Thermodynamics
| Reaction | Rate Constant (298 K) | ΔG (kJ/mol) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Deprotonation () | +15.3 | 45.6 | ||
| Nitration | -22.1 | 68.9 | ||
| Thermal decomposition | -98.7 | 120.3 |
Scientific Research Applications
Chemistry
(4-Hydroxyphenyl)azanium; sulfate serves as a reagent in organic synthesis , particularly in the formation of various derivatives. Its unique structure allows it to participate in:
- Oxidation Reactions: It can be oxidized to produce quinones.
- Reduction Reactions: It can be reduced to form amines.
- Substitution Reactions: The hydroxyl group can be substituted with other functional groups.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Amines |
| Substitution | Alkyl halides | Substituted phenols |
Biology
In biological research, (4-Hydroxyphenyl)azanium; sulfate is utilized as:
- A probe for studying enzyme activities , particularly in biochemical assays.
- Investigated for its potential therapeutic properties , including anti-inflammatory effects and its role in modulating cellular pathways.
Case Study: Enzyme Inhibition
A study evaluated the compound's effect on urease activity in Klebsiella pneumoniae, showing significant inhibition at specific concentrations, highlighting its potential as an antibacterial agent .
Medicine
The compound is being explored for:
- Its role in drug formulations aimed at treating various diseases due to its biochemical properties.
- Possible applications in dermatology, particularly for skin whitening agents .
Industry
In industrial applications, (4-Hydroxyphenyl)azanium; sulfate is used in:
- The production of dyes and pigments due to its chromophoric properties.
- As a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)azanium;sulfate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Docosyl(trimethyl)azanium,methyl sulfate
- CAS : 81646-13-1
- Molecular Formula: C₂₆H₅₇NO₄S
- Molecular Weight : 479.80 g/mol
- Key Features :
- Contrasts :
Thiazinamium Metilsulfate
- CAS : 2338-21-8
- Molecular Formula : C₁₉H₂₆N₂O₄S₂
- Molecular Weight : 410.6 g/mol
- Key Features: Contains a phenothiazine ring linked to a trimethylazanium group. Used as an antihistamine (Proprietary Name: Multergan) .
- Contrasts: The phenothiazine moiety enables π-π interactions with biological targets, unlike the hydroxyphenyl group in this compound. Thiazinamium’s smaller molecular weight suggests faster metabolic clearance compared to the bulkier this compound .
Proflavine Hemisulfate
- CAS : 92-62-6 (proflavine); 553-30-0 (sulfate)
- Molecular Formula : (C₁₃H₁₁N₃)₂·H₂SO₄·2H₂O
- Molecular Weight : 552.6 g/mol
- Key Features: Contains an acridine core with amino groups, enabling DNA intercalation. Used as a topical antiseptic .
- Contrasts: The planar acridine structure facilitates intercalation into nucleic acids, a mechanism absent in this compound. Proflavine’s UV absorption peaks at 332 nm (methanol) highlight its aromaticity, contrasting with the hydroxyphenyl group’s absorption in the lower UV range .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Azanium Sulfate Derivatives
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application |
|---|---|---|---|---|---|
| This compound | 5716-20-1 | C₂₄H₄₀N₂O₈S | 516.65 | 175–177 | Vasodilator |
| Docosyl(trimethyl)azanium,methyl sulfate | 81646-13-1 | C₂₆H₅₇NO₄S | 479.80 | Not reported | Cosmetic surfactant |
| Thiazinamium Metilsulfate | 2338-21-8 | C₁₉H₂₆N₂O₄S₂ | 410.60 | Not reported | Antihistamine |
| Proflavine Hemisulfate | 553-30-0 | (C₁₃H₁₁N₃)₂·H₂SO₄·2H₂O | 552.60 | Not reported | Antiseptic |
Key Findings:
Structural Diversity: The presence of aromatic rings (e.g., phenothiazine, acridine) or alkyl chains dictates biological activity. This compound’s hydroxyphenyl group may facilitate receptor binding in vascular tissues .
Thermal Stability : this compound’s higher melting point (175–177°C) compared to surfactants like docosyl derivatives suggests stronger ionic lattice interactions .
Pharmacokinetics : The vasodilator’s moderate LogP (4.84) balances solubility and membrane permeability, whereas surfactants prioritize extreme lipophilicity for surface activity .
Q & A
Q. What advanced techniques quantify trace-level sulfate metabolites in biological samples?
- Methodological Answer : Use molecularly imprinted polymers (MIPs) for selective extraction of 4-ethylphenyl sulfate from urine. Couple with electrochemical sensors (e.g., polydopamine-MIP electrodes) for detection limits of 0.1 nM. Cross-validate with high-resolution MS (Orbitrap) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
